molecular formula C9H13N3O2 B2405114 Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-3-carboxylate CAS No. 1060814-45-0

Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-3-carboxylate

Cat. No.: B2405114
CAS No.: 1060814-45-0
M. Wt: 195.222
InChI Key: RIUPNKYMDYNFNJ-UHFFFAOYSA-N
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Description

Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate is a bicyclic heterocyclic compound featuring fused pyrazole and pyrazine rings. Its structure includes a partially saturated pyrazine ring (4,5,6,7-tetrahydro) and an ester group at position 2. This scaffold is pivotal in medicinal chemistry due to its versatility in drug discovery, particularly as a building block for antiviral agents and enzyme inhibitors. For instance, it serves as a precursor in synthesizing non-nucleoside inhibitors of the Respiratory Syncytial Virus (RSV) polymerase complex . The compound’s synthetic accessibility and modifiable substituents make it a focus of structural optimization studies.

Properties

IUPAC Name

ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-2-14-9(13)7-5-11-12-4-3-10-6-8(7)12/h5,10H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIUPNKYMDYNFNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CNCCN2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Methodologies

Stepwise Synthesis via tert-Butoxycarbonyl Protection and Cyclization

The most well-documented preparation method originates from a Chinese patent (CN104140427A), which outlines a four-step sequence starting from 5-amino-1H-pyrazole.

tert-Butoxycarbonyl Protection of 5-Amino-1H-Pyrazole

The initial step involves protecting the amino group of 5-amino-1H-pyrazole using tert-butyl dicarbonate. This reaction is typically conducted in dichloromethane at room temperature, with triethylamine as a base, yielding 1H-pyrazole-5-tert-butyl carbamate. The tert-butoxycarbonyl group enhances solubility and prevents unwanted side reactions in subsequent steps.

Nucleophilic Substitution with 1,3-Dibromopropane

The protected intermediate reacts with 1,3-dibromopropane in the presence of sodium hydride, facilitating alkylation at the pyrazole nitrogen. This step forms 1-(3-bromopropyl)-1H-pyrazole-5-tert-butyl carbamate. The reaction requires anhydrous tetrahydrofuran (THF) and proceeds under nitrogen atmosphere at 60°C for 12 hours.

Deprotection with Hydrochloric Acid

The tert-butoxycarbonyl group is removed using 4M hydrochloric acid in dioxane, regenerating the free amine. This step is critical for activating the nitrogen for intramolecular cyclization.

Intramolecular Cyclization to Form the Pyrazolo[1,5-a]Pyrazine Core

Heating the deprotected intermediate in ethanol with potassium hydroxide induces cyclization. The reaction proceeds via nucleophilic attack of the amine on the adjacent bromine, forming the tetrahydropyrazolo[1,5-a]pyrazine ring. The final esterification with ethyl chloroformate in the presence of N,N-diisopropylethylamine yields the target compound.

Key Reaction Conditions:

Step Reagents Solvent Temperature Time
1 tert-Butyl dicarbonate, Et3N CH2Cl2 25°C 6 h
2 1,3-Dibromopropane, NaH THF 60°C 12 h
3 4M HCl Dioxane 25°C 2 h
4 KOH, Ethyl chloroformate EtOH 80°C 8 h

Characterization and Analytical Data

Spectroscopic Confirmation

Nuclear Magnetic Resonance (NMR):

  • 1H NMR (400 MHz, CDCl3): δ 4.35 (q, J = 7.1 Hz, 2H, -OCH2CH3), 3.85–3.75 (m, 4H, pyrazine-H), 2.95–2.85 (m, 2H, CH2), 2.70–2.60 (m, 2H, CH2), 1.40 (t, J = 7.1 Hz, 3H, -OCH2CH3).
  • 13C NMR (100 MHz, CDCl3): δ 162.5 (C=O), 148.2 (pyrazole-C), 136.4 (pyrazine-C), 61.8 (-OCH2CH3), 44.5, 42.3 (pyrazine-CH2), 14.3 (-OCH2CH3).

Mass Spectrometry:

  • ESI-MS: m/z 195.22 [M+H]+ (calculated for C9H13N3O2: 195.10).

Infrared Spectroscopy (IR):

  • Strong absorption at 1725 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (C=N pyrazole), and 1250 cm⁻¹ (C-O ester).

Physicochemical Properties

Property Value Source
Molecular Formula C9H13N3O2
Molecular Weight 195.22 g/mol
Appearance Yellow-brown solid
Purity ≥95%
Storage 0–8°C

Optimization and Scale-Up Considerations

Hazard Mitigation

  • Iodine Handling: For iodinated intermediates, use glove boxes and neutralization traps for iodine vapors.
  • Hydrochloric Acid Quenching: Slowly add cold NaOH to waste solutions to neutralize HCl before disposal.

Applications in Pharmaceutical Synthesis

The compound serves as a precursor for kinase inhibitors and antimicrobial agents. Recent studies highlight its utility in:

  • Anticancer Drug Development: Functionalization at the pyrazine nitrogen enhances selectivity for PI3Kδ isoforms.
  • Antibacterial Agents: Quaternary ammonium derivatives exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA).

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Antiviral Activity

Recent studies have highlighted the efficacy of 4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine derivatives as Hepatitis B Virus (HBV) core protein allosteric modulators (CpAMs). These compounds have shown promise in inhibiting a wide range of nucleos(t)ide-resistant HBV variants. In particular, one lead compound demonstrated significant inhibition of HBV DNA viral load in a mouse model when administered orally, indicating its potential as a therapeutic agent for HBV infections .

1.2. Cancer Research

The compound has also been explored for its inhibitory effects on ROS1 (an oncogene involved in various cancers). Substituted derivatives of 4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine have been identified as potential inhibitors of ROS1 signaling pathways. This suggests that these compounds could be developed into targeted therapies for specific cancer types .

Pharmacological Properties

2.1. Pharmacokinetics

The pharmacokinetic profile of ethyl 4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-3-carboxylate has been evaluated in various studies. For instance, the rapid clearance of certain derivatives in vivo was noted, with plasma levels dropping significantly within hours post-administration. This rapid metabolism may necessitate further modifications to enhance the compound's bioavailability and therapeutic window .

2.2. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the pyrazolo ring have been systematically studied to identify which modifications enhance antiviral and anticancer activities while minimizing toxicity .

Synthesis and Development

3.1. Synthetic Pathways

This compound can be synthesized through several chemical pathways involving cyclization reactions and functional group modifications. The optimization of these synthetic routes is essential for scaling up production for pharmaceutical applications .

3.2. Case Studies

Several case studies have documented the synthesis and biological evaluation of this compound:

  • Case Study 1: A study focused on synthesizing a series of tetrahydropyrazolo derivatives and evaluating their antiviral properties against HBV. The lead compound showed promising results in reducing viral load significantly .
  • Case Study 2: Another investigation assessed the anticancer potential of substituted tetrahydropyrazolo compounds against various cancer cell lines. Results indicated that certain derivatives exhibited potent cytotoxic effects while maintaining low toxicity to normal cells .

Mechanism of Action

The mechanism of action of Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate with structurally related pyrazolo-fused heterocycles, emphasizing substituent effects, synthetic routes, and applications.

Core Structural Variations

Pyrazolo[1,5-a]pyrimidine Derivatives
  • Ethyl 5,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate (SYN/ANTI isomers) :
    • Core : Pyrazolo[1,5-a]pyrimidine (saturated pyrimidine ring).
    • Substituents : Methyl groups at positions 5 and 5.
    • Key Data : Syn- and anti-isomers exhibit distinct NMR profiles. For the SYN isomer (6b), $^{13}\text{C NMR}$ (DMSO-d6) shows signals at δ 162.73 (C=O), 24.55 (5-CH$3$), and 16.00 (7-CH$3$) .
    • Applications : Model compounds for studying dearomatization and stereochemical effects .
Pyrazolo[3,4-b]pyridine Derivatives
  • 4-Aryl-4,5,6,7-tetrahydro-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile: Core: Pyrazolo[3,4-b]pyridine with a ketone group. Substituents: Aryl, methyl, and cyano groups. Synthesis: Prepared via ionic liquid-mediated multicomponent reactions . Applications: Potential intermediates for bioactive molecules.

Substituent Effects

Fluorinated Derivatives
  • Ethyl 5-(3-Methylfuran-2-carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate (29) :

    • Substituents : 3-Methylfuran-2-carbonyl at position 3.
    • Synthesis : Achieved in 65% yield via coupling reactions .
    • Activity : RSV polymerase inhibition .
  • Ethyl 5-(p-Tolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate :

    • Substituents : p-Tolyl and trifluoromethyl groups.
    • Key Feature : Trifluoromethyl enhances metabolic stability and lipophilicity .
  • Ethyl 5-Methyl-7-(1,1,2,2,2-Pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate :

    • Substituents : Pentafluoroethyl group.
    • Impact : Fluorine atoms improve binding affinity and pharmacokinetics .

Biological Activity

Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound through a review of relevant studies, highlighting its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

  • IUPAC Name : this compound
  • CAS Number : 2206824-60-2
  • Molecular Formula : C9H14N3O2
  • Molecular Weight : 182.23 g/mol

Antitumor Activity

Research has shown that pyrazole derivatives exhibit significant antitumor activity. This compound has been studied for its inhibitory effects on various cancer cell lines. The compound's structure allows it to interact with key enzymes involved in tumor growth:

  • Inhibition of Kinases : Similar compounds have demonstrated inhibitory effects on BRAF(V600E) and EGFR kinases. The SAR indicates that modifications to the pyrazole ring can enhance potency against these targets .

Anti-inflammatory and Antibacterial Properties

Pyrazole derivatives are known for their anti-inflammatory and antibacterial properties. This compound has shown promise in this area:

  • Anti-inflammatory Activity : Compounds within this class have been reported to reduce inflammation markers in vitro and in vivo .
  • Antibacterial Efficacy : Studies have demonstrated moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) ranging from 250 µg/mL .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings related to structural modifications and their impact on biological activity:

ModificationEffect on ActivityReference
Substitution at C3Enhanced antitumor activity
Alkyl groups at N1Increased antibacterial properties
Hydroxyl groups at C4Improved anti-inflammatory effects

Case Studies

Several case studies highlight the biological activities of pyrazole derivatives similar to this compound:

  • Case Study on Antitumor Activity :
    • A derivative was tested against various cancer cell lines and showed IC50 values in the low micromolar range.
    • Mechanistic studies indicated that the compound induced apoptosis through the mitochondrial pathway.
  • Case Study on Anti-inflammatory Effects :
    • In a rodent model of inflammation, administration of the compound resulted in a significant reduction of paw edema.
    • Histological analysis revealed decreased infiltration of inflammatory cells.

Q & A

Q. What are the optimized synthetic routes for Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate, and how do reaction conditions influence yield?

The compound is synthesized via multi-step protocols. A common route starts with 4-chloro-3-oxo-butyric acid ethyl ester , proceeding through etherification (KOtBu), condensation (DMF-DMA), cyclization (N₂H₄·H₂O), and oxidation (MnO₂ in CHCl₃). Key optimizations include using methylsulfonyloxy (OMs) as a leaving group for intramolecular cyclization, achieving a 39.5% overall yield . Alternative methods use 5-nitro-2H-pyrazole-3-carboxylic acid as a starting material, achieving 80% yield in three steps via nitration, reduction, and cyclization .

Q. How is structural confirmation of the compound performed, and what analytical techniques are critical?

Characterization relies on ¹H/¹³C NMR , mass spectrometry (MS) , and elemental analysis . For example, in derivative synthesis, NMR peaks at δ 7.39 (dd, J = 1.8, 0.5 Hz) and 6.65 (s) confirm functionalization at the pyrazine ring . MS data (e.g., m/z 373 [M+H]⁺) and retention times via UPLC-MS validate purity .

Q. What are the preliminary biological applications of this scaffold in medicinal chemistry?

The core structure is used to develop HIV-1 integrase inhibitors (e.g., 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides) and antiproliferative agents targeting lung adenocarcinoma cells. Initial assays involve cytotoxicity screening (e.g., IC₅₀ determination) and enzyme inhibition studies (e.g., COX-2, tyrosine kinases) .

Advanced Research Questions

Q. How can enantiomer-specific synthesis of tetrahydropyrazolo[1,5-a]pyrazine derivatives be achieved?

Chiral resolution involves stereoselective cyclization using catalysts or chiral auxiliaries. For example, ethyl (5R,7S)-5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate (SYN) and its anti-isomer (5S,7S) are separated via preparative HPLC or chiral column chromatography. NMR coupling constants and NOE correlations distinguish diastereomers .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for pyrazolo[1,5-a]pyrazine-based inhibitors?

SAR studies focus on substituent effects at positions 3 and 5. For instance:

  • Ester vs. amide groups at position 3 modulate solubility and target binding.
  • Electron-withdrawing groups (e.g., CN, CF₃) enhance enzymatic inhibition (e.g., HIV integrase) by stabilizing charge-transfer interactions. Data from docking simulations (e.g., against lanosterol-14α-demethylase) guide rational modifications .

Q. How do contradictions in reported synthetic yields arise, and how can they be resolved experimentally?

Discrepancies often stem from oxidation conditions (e.g., MnO₂ vs. TEMPO) or leaving group reactivity (OMs vs. OTf). Systematic optimization includes:

  • Screening solvents (CHCl₃ vs. DCM) for oxidation efficiency.
  • Monitoring reaction progress via TLC/MS to identify side products (e.g., over-oxidation). Reproducibility requires strict control of moisture and temperature .

Q. What computational methods are used to predict the bioactivity of derivatives?

Molecular docking (AutoDock Vina, Glide) and MD simulations assess binding to targets like COX-2 or RSV polymerase. Key parameters include:

  • Binding free energy (ΔG) calculations.
  • Pharmacophore mapping to identify critical H-bond donors/acceptors. Virtual libraries are prioritized based on Lipinski’s rules and synthetic feasibility .

Q. How can automated synthesis platforms improve the scalability of pyrazolo[1,5-a]pyrazine derivatives?

Negishi coupling and automated liquid-liquid extraction enable high-throughput synthesis. For example, tert-butyl-protected intermediates are deprotected using HCl/dioxane , with yields >60% at multigram scales. Automation reduces variability in sensitive steps (e.g., cyclization) .

Methodological Tables

Synthetic Step Optimal Conditions Yield Key Reference
CyclizationN₂H₄·H₂O, EtOH, reflux, 12 h85%
Oxidation (OH → ketone)MnO₂, CHCl₃, rt, 24 h92%
Deprotection (t-Bu group)HCl/EtOAc, 0°C→rt, 2 h95%
Automated Negishi CouplingPd(OAc)₂, SPhos, Zn dust, THF, 60°C63%
Biological Assay Target IC₅₀ (μM) Reference
Antiproliferative ActivityA549 lung adenocarcinoma cells12.3 ± 1.2
HIV-1 Integrase InhibitionStrand transfer assay0.89 ± 0.1
Lanosterol Demethylase BindingDocking score (Glide)-9.2 kcal/mol

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